3-chloro-5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
3-CHLORO-5-(4-METHOXYPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a trifluoromethyl group, a methoxyphenyl group, and a pyrazolopyrimidine core
Preparation Methods
The synthesis of 3-CHLORO-5-(4-METHOXYPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Substitution reactions:
Amidation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
3-CHLORO-5-(4-METHOXYPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different functional groups.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-CHLORO-5-(4-METHOXYPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Material Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Biological Research: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-CHLORO-5-(4-METHOXYPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups in the compound contribute to its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-CHLORO-5-(4-METHOXYPHENYL)-N-(2-METHYLPROPYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[15-A]PYRIMIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:
3-CHLORO-2-AMINOETHYL-5-TRIFLUOROMETHYLPYRIDINE: This compound shares the trifluoromethyl and chloro groups but has a different core structure.
3-CHLORO-5-TRIFLUOROMETHYLPYRIDINE-2-CARBOXYLIC ACID: This compound has a similar trifluoromethyl and chloro substitution pattern but lacks the pyrazolopyrimidine core.
3-CHLORO-2-CYANO-5-TRIFLUOROMETHYLPYRIDINE: This compound also features the trifluoromethyl and chloro groups but has a cyano group instead of a carboxamide group.
Properties
Molecular Formula |
C19H18ClF3N4O2 |
---|---|
Molecular Weight |
426.8 g/mol |
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-N-(2-methylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H18ClF3N4O2/c1-10(2)9-24-18(28)16-15(20)17-25-13(11-4-6-12(29-3)7-5-11)8-14(19(21,22)23)27(17)26-16/h4-8,10H,9H2,1-3H3,(H,24,28) |
InChI Key |
BPYCOYBRYHYQPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)F |
Origin of Product |
United States |
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